![molecular formula C10H14ClNO4S2 B2815191 4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride CAS No. 1016723-92-4](/img/structure/B2815191.png)
4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1016723-92-4 . It has a molecular weight of 311.81 and its molecular formula is C10H14ClNO4S2 . The IUPAC name for this compound is 4-[(isobutylamino)sulfonyl]benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClNO4S2/c1-8(2)7-12-18(15,16)10-5-3-9(4-6-10)17(11,13)14/h3-6,8,12H,7H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
As mentioned earlier, aromatic compounds like this one often undergo electrophilic aromatic substitution . The key step for this reaction is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.81 and its molecular formula is C10H14ClNO4S2 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which may structurally resemble the compound due to the presence of sulfonamide and sulfonyl chloride functionalities, are known for their wide usage across numerous industrial and commercial applications. The environmental fate of these chemicals, including their microbial degradation, has been a subject of research. Studies suggest that microbial degradation plays a significant role in breaking down non-fluorinated functionalities, leading to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) (Liu & Avendaño, 2013).
Sulfonamide Inhibitors in Medicinal Chemistry
Sulfonamide compounds, including sulfonamide inhibitors, have been the focus of numerous studies for their therapeutic potentials. These compounds have been investigated for their roles as inhibitors in various biological pathways and diseases. The scientific and patent literature from 2013 to the present has reviewed the main classes of sulfonamide inhibitors, highlighting their significance in treating conditions such as cancer, glaucoma, inflammation, and even dandruff. The antiviral HIV protease inhibitor amprenavir and anticancer agents are notable examples of sulfonamide application in medicinal chemistry (Gulcin & Taslimi, 2018).
Environmental and Health Implications
The persistence and potential toxicity of poly- and perfluoroalkyl substances, which are structurally related to sulfonamide and sulfonyl chloride compounds, have prompted research into their environmental and health impacts. Studies have explored their presence in drinking water and their bioaccumulation in the environment, demonstrating the need for continued monitoring and assessment to understand their effects on human health and ecosystems (Domingo & Nadal, 2019).
Eigenschaften
IUPAC Name |
4-(2-methylpropylsulfamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-8(2)7-12-18(15,16)10-5-3-9(4-6-10)17(11,13)14/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMXYDGPQHCAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

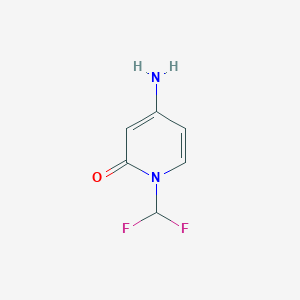
![N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2815109.png)
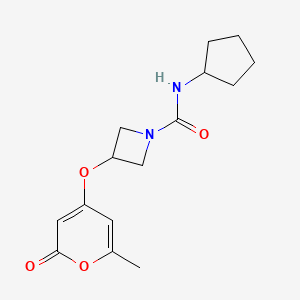
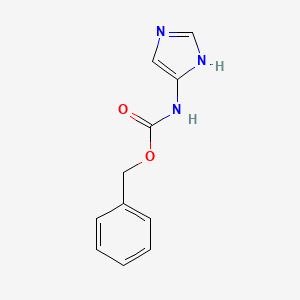

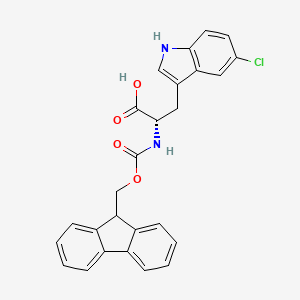

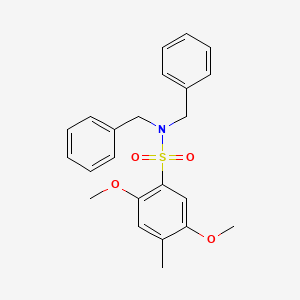

![2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2815123.png)
![Tert-butyl 3-[(but-2-ynoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2815125.png)
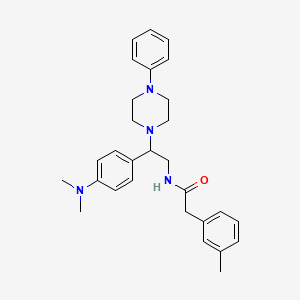
![N-[(1R)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2815130.png)
![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2815131.png)